molecular formula C9H10BrN3O2 B15082943 4-Bromo-N-hydrazinocarbonylmethyl-benzamide CAS No. 330470-69-4

4-Bromo-N-hydrazinocarbonylmethyl-benzamide

Cat. No.: B15082943
CAS No.: 330470-69-4
M. Wt: 272.10 g/mol
InChI Key: ZXZLSIKFVCPYJT-UHFFFAOYSA-N
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Description

4-Bromo-N-hydrazinocarbonylmethyl-benzamide is a chemical compound with the molecular formula C9H10BrN3O2 and a molecular weight of 272.103 g/mol . It is known for its unique structure, which includes a bromine atom, a hydrazine group, and a benzamide moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-hydrazinocarbonylmethyl-benzamide typically involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-hydrazinocarbonylmethyl-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-hydrazinocarbonylmethyl-benzamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-hydrazinocarbonylmethyl-benzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-hydrazinocarbonylmethyl-benzamide is unique due to the presence of both a bromine atom and a hydrazine group, which confer distinct reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

CAS No.

330470-69-4

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

4-bromo-N-(2-hydrazinyl-2-oxoethyl)benzamide

InChI

InChI=1S/C9H10BrN3O2/c10-7-3-1-6(2-4-7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14)

InChI Key

ZXZLSIKFVCPYJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN)Br

Origin of Product

United States

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